molecular formula C14H18O7 B2514460 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid CAS No. 948007-37-2

3-(2,3,4-Trimethoxyphenyl)pentanedioic acid

Cat. No. B2514460
CAS RN: 948007-37-2
M. Wt: 298.291
InChI Key: YOKBJZNJXHQTCG-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid, is a multifunctional molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related structures and reactions that can help us understand the properties and potential synthesis of the compound . The papers discuss various organic compounds with similar structural motifs, such as β-diketones, trimethylphenyl derivatives, and other complex organic molecules with multiple substituents on a pentane backbone .

Synthesis Analysis

While the exact synthesis of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is not detailed in the provided papers, we can infer possible synthetic routes from related compounds. For instance, the synthesis of β-diketones and their enol tautomers, as discussed in paper , could provide a starting point for the synthesis of the diketone structure in the target compound. Additionally, the synthesis of complex organic molecules with trimethylsiloxy groups and imino derivatives, as seen in papers and , suggests that multi-step synthetic routes involving protection and deprotection of functional groups, as well as selective addition reactions, could be relevant.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography . This provides a basis for understanding how substituents like trimethoxy groups and methyl groups might influence the overall conformation and stability of the target molecule. The orientation of these groups with respect to the benzene nucleus is crucial for the molecular properties and potential reactivity.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving similar compounds, which can shed light on the reactivity of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid. For example, the catalytic hydrogenation and pyrolysis of trimethyl-substituted pentanols , as well as the metabolism of trimethylpentane , indicate that the compound may undergo isomerization, oxidation, and other transformations under certain conditions.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid are not directly reported, we can extrapolate from the properties of structurally similar compounds. The strong hydrogen bonding in enol tautomers of β-diketones suggests that our compound may also exhibit significant hydrogen bonding, affecting its solubility and boiling point. The presence of trimethoxy groups would likely contribute to the compound's overall polarity and potential for intermolecular interactions.

Scientific Research Applications

Synthesis and Reactivity

The reactivity of trimethoxyphenyl derivatives has been a subject of study due to their prevalence in natural products. For instance, the synthesis of trimethoxybenzoic acid from trimethoxyphenyl bromide through lithiation and carboxylation showcases the utility of these compounds in forming carbon-carbon bonds for the synthesis of complex molecules. This methodology provides a pathway for the incorporation of the trimethoxyphenyl unit into diverse molecular frameworks, which could be extrapolated to the synthesis of compounds like 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid (Hoye & Kaese, 1982).

Molecular Structure and Stability

The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography. Such studies provide insights into the molecular geometry, orientation, and interactions of trimethoxyphenyl derivatives, contributing to our understanding of their chemical behavior and stability. The structural analysis aids in the design and synthesis of new compounds with desired properties (Koningsveld & Meurs, 1977).

Catalysis and Chemical Transformations

Trimethoxyphenyl derivatives have also found applications in catalysis and chemical transformations. For example, manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen demonstrates the role of these compounds in facilitating oxidative processes. Such reactions are crucial for the synthesis of cyclic peroxide structures, which have various applications in organic synthesis and potentially in drug development (Qian et al., 1992).

Analysis of Chemical Binding and Toxicology

Furthermore, studies on the binding characteristics of alpha 2u-globulin with compounds like 2,2,4-trimethylpentane and its metabolites shed light on the interactions between chemicals and biological molecules. Understanding these interactions is crucial for assessing the toxicological impact of chemical compounds, including those related to 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid. This research contributes to the field of toxicology by elucidating the mechanisms through which chemicals can affect biological systems (Borghoff et al., 1991).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin and eye irritation, and it may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBJZNJXHQTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4-Trimethoxyphenyl)pentanedioic acid

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